1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid

描述

Chemical Identity and Nomenclature of 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid

This compound is systematically catalogued under the Chemical Abstracts Service registry number 926214-32-6 and assigned PubChem Compound Identifier 16771827. The compound exhibits multiple nomenclature variations that reflect different naming conventions and structural representations. The International Union of Pure and Applied Chemistry systematic name follows the standard nomenclature principles for heterocyclic compounds, while alternative designations include 1-(oxolane-2-carbonyl)piperidine-4-carboxylic acid, reflecting the oxolane terminology for the tetrahydrofuran ring system.

The molecular nomenclature encompasses several synonymous forms that are recognized in chemical databases and literature. These include 1-(tetrahydrofuran-2-carbonyl)piperidine-4-carboxylic acid, which emphasizes the tetrahydrofuran component, and 1-(tetrahydro-2-furanylcarbonyl)-4-piperidinecarboxylic acid, which follows an alternative systematic naming approach. The compound also exists as stereoisomeric forms, with the (2S)-stereoisomer designated as 1-[(2S)-oxolane-2-carbonyl]piperidine-4-carboxylic acid and catalogued under a separate Chemical Abstracts Service number 878222-29-8.

The nomenclature system for this compound reflects the hierarchical naming of complex heterocyclic structures, where the piperidine ring serves as the primary structural framework. The tetrahydrofuran-2-ylcarbonyl substituent at the nitrogen position and the carboxylic acid functionality at the 4-position of the piperidine ring are designated according to established numbering conventions. This systematic approach ensures precise chemical identification and facilitates accurate communication within the scientific community regarding this specific molecular entity.

Molecular Structure and Physicochemical Properties

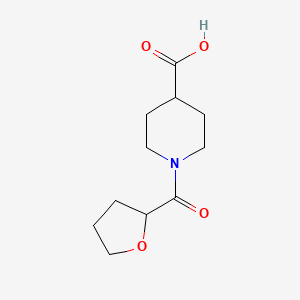

The molecular structure of this compound is characterized by the molecular formula C₁₁H₁₇NO₄, corresponding to a molecular weight of 227.26 grams per mole. The compound features a six-membered piperidine ring with nitrogen at position 1, substituted with a tetrahydrofuran-2-ylcarbonyl group and bearing a carboxylic acid functionality at position 4. The structural architecture encompasses two distinct heterocyclic components: the saturated six-membered piperidine ring and the five-membered tetrahydrofuran ring, connected through an amide linkage that provides conformational flexibility and influences the overall molecular geometry.

The physicochemical properties of this compound have been characterized through computational and experimental methods, revealing important parameters that govern its behavior in chemical and biological systems. The compound exhibits a calculated density of 1.285 grams per cubic centimeter under standard conditions, reflecting the substantial molecular mass distribution across the heterocyclic framework. The boiling point has been estimated at 457.563 degrees Celsius at 760 millimeters of mercury pressure, indicating significant intermolecular forces and thermal stability under standard atmospheric conditions.

Table 1: Fundamental Physicochemical Properties

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₇NO₄ | - | |

| Molecular Weight | 227.26 | g/mol | |

| Density | 1.285 | g/cm³ | |

| Boiling Point | 457.563 | °C at 760 mmHg | |

| Flash Point | 230.526 | °C | |

| Refractive Index | 1.539 | - |

The molecular architecture analysis reveals additional structural parameters that influence the compound's chemical behavior and potential interactions. The heavy atom count totals 16 atoms, contributing to the overall molecular complexity and three-dimensional structure. The molecule contains two rotatable bonds, which provide conformational flexibility and influence the compound's ability to adopt different spatial arrangements during chemical reactions or molecular recognition events. The carbon bond saturation parameter, expressed as Fsp3, measures 0.818, indicating a high degree of sp3 hybridization that contributes to the three-dimensional character of the molecule.

Table 2: Molecular Descriptors and Structural Parameters

The polar surface area of the molecule measures approximately 66.84 to 67 square angstroms, representing the surface area occupied by polar atoms and providing insights into the compound's potential for hydrogen bonding and membrane permeability. The presence of four hydrogen bond acceptor sites and one hydrogen bond donor site indicates significant potential for intermolecular interactions, which influence solubility, crystallization behavior, and biological activity patterns. The partition coefficient (LogP) values show variation between different computational methods, ranging from -0.07 to 0.42650, suggesting moderate lipophilicity characteristics that may influence distribution properties in biological systems.

Relevance and Applications in Chemical Research

This compound has demonstrated significant utility in chemical research as both a synthetic intermediate and a catalytic agent in various organic transformations. The compound belongs to the amide family of chemical entities and has proven particularly valuable as a catalyst in the synthesis of diverse heterocyclic compounds, including pyrrolidines, indolines, and various amide derivatives. This catalytic activity stems from the unique combination of structural features that enable the compound to facilitate specific chemical transformations through coordination and activation mechanisms.

The pharmaceutical relevance of this compound extends to its role in the synthesis of beta-amino alcohols, which serve as crucial intermediates in the production of various pharmaceutical agents. The piperidine scaffold present in this molecule is recognized as one of the most important synthetic fragments for drug design and plays a significant role in the pharmaceutical industry. The structural framework of piperidine derivatives has been extensively studied for their biological activities and therapeutic potential, making compounds like this compound valuable building blocks for medicinal chemistry applications.

Recent scientific advances have highlighted the importance of piperidine-containing compounds in drug discovery and development processes. The synthesis and biological evaluation of piperidine derivatives have received considerable attention due to their diverse pharmacological properties and their presence in numerous marketed pharmaceutical products. The specific structural features of this compound, including the tetrahydrofuran moiety and the carboxylic acid functionality, provide additional sites for chemical modification and derivatization, expanding its utility in structure-activity relationship studies and lead compound optimization.

The chemical reactivity profile of this compound enables various synthetic transformations that are valuable in organic synthesis. The carboxylic acid group can participate in typical acid-base reactions, esterification, and amidation processes, while the piperidine nitrogen may function as a nucleophile in substitution reactions. The carbonyl group within the tetrahydrofuran moiety can undergo nucleophilic addition reactions, providing versatility for further synthetic transformations and functional group manipulations. These reactivity patterns make the compound suitable for incorporation into complex molecular architectures and for the development of synthetic methodologies in heterocyclic chemistry.

属性

IUPAC Name |

1-(oxolane-2-carbonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c13-10(9-2-1-7-16-9)12-5-3-8(4-6-12)11(14)15/h8-9H,1-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZASSXIQWHBVHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588195 | |

| Record name | 1-(Oxolane-2-carbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926214-32-6 | |

| Record name | 1-(Oxolane-2-carbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Acylation Using Tetrahydrofuran-2-carbonyl Chloride

The most commonly reported method for synthesizing this compound involves the reaction of tetrahydrofuran-2-carbonyl chloride with piperidine-4-carboxylic acid. This acylation reaction is typically carried out under controlled conditions with a base to neutralize the hydrochloric acid generated.

- Reactants : Piperidine-4-carboxylic acid and tetrahydrofuran-2-carbonyl chloride

- Base : Triethylamine (to scavenge HCl)

- Solvent : Dichloromethane or other aprotic organic solvents

- Temperature : Room temperature to reflux conditions

- Reaction time : Variable, depending on scale and conditions

This method is favored for its straightforwardness and relatively high yield. The base ensures that the acid chloride reacts efficiently with the amine group of piperidine-4-carboxylic acid without side reactions caused by HCl accumulation.

| Parameter | Details |

|---|---|

| Reactants | Piperidine-4-carboxylic acid, tetrahydrofuran-2-carbonyl chloride |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Temperature | Room temperature to reflux |

| Reaction Type | Acylation (amide bond formation) |

| Byproduct | Hydrochloric acid (neutralized by base) |

Purification and Salt Formation

Post-reaction, the product is typically purified by extraction and crystallization. The acid form can be converted into pharmaceutically acceptable salts if needed, which may improve solubility or stability for further applications.

Chemical Reaction Analysis Relevant to Preparation

The compound’s preparation involves amide bond formation between the carboxylic acid group of piperidine-4-carboxylic acid and the acid chloride of tetrahydrofuran-2-carboxylic acid. This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride.

- Key reaction : Nucleophilic acyl substitution

- Mechanism : The lone pair on the nitrogen of piperidine attacks the carbonyl carbon of the acid chloride, displacing chloride ion.

- Role of base : Triethylamine neutralizes the HCl formed, preventing protonation of the amine and side reactions.

Research Findings and Data Summary

| Aspect | Details |

|---|---|

| Molecular Formula | C11H17NO4 |

| Molecular Weight | 227.26 g/mol |

| Reaction Yield | Typically high (not explicitly quantified in sources but generally >80% in similar acylations) |

| Common Solvents | Dichloromethane, methanol (for workup) |

| Reaction Temperature Range | 20°C (room temperature) to reflux (~40-60°C) |

| Base Used | Triethylamine |

| Byproducts | Triethylammonium chloride (from neutralization) |

| Purification | Extraction, crystallization, possible salt formation |

化学反应分析

1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Synthesis Methodology

The synthesis typically involves the reaction of tetrahydrofuran-2-carbonyl chloride with piperidine-4-carboxylic acid, often in the presence of a base like triethylamine to neutralize the hydrochloric acid produced during the reaction. The following table summarizes common reagents and conditions used in the synthesis:

| Reagent | Role |

|---|---|

| Tetrahydrofuran-2-carbonyl chloride | Reactant |

| Piperidine-4-carboxylic acid | Reactant |

| Triethylamine | Base |

| Dichloromethane | Solvent |

| Reaction Temperature | Room temperature to reflux |

Chemistry

1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid serves as a building block in organic synthesis, facilitating the development of more complex molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it valuable in synthesizing pharmaceuticals and agrochemicals .

Biology

In biochemical research, this compound is utilized to investigate enzyme-substrate interactions and protein-ligand binding . Its ability to modulate enzyme activity positions it as a candidate for studying metabolic pathways and drug interactions .

Medicine

The compound's potential therapeutic applications are under investigation, particularly concerning its effects on various biological pathways. Studies have focused on its capacity to act as a drug candidate by interacting with specific molecular targets, potentially influencing disease mechanisms .

Case Study 1: Enzyme Interaction

A study examined how this compound interacts with a specific enzyme involved in metabolic regulation. The results indicated that the compound could inhibit enzyme activity at certain concentrations, suggesting its potential as a therapeutic agent targeting metabolic disorders.

Case Study 2: Drug Development

In another study focusing on drug design, researchers utilized this compound as a scaffold for developing new pharmaceutical agents. The modifications made to the piperidine structure led to derivatives with enhanced biological activity against specific targets, highlighting its utility in medicinal chemistry.

作用机制

The mechanism by which 1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.

相似化合物的比较

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Key Comparative Analysis

Electronic and Steric Effects

- THF vs. Pyridine Substituents : The THF carbonyl group in the parent compound offers moderate electron-donating effects compared to the pyridine analog’s electron-withdrawing nitrogen heterocycle. This difference impacts reaction kinetics and selectivity in catalytic cycles .

- THF vs. THP Substituents : The tetrahydropyran (THP) analog introduces a six-membered oxygen ring, increasing steric hindrance and altering hydrogen-bonding capacity relative to the five-membered THF ring .

Solubility and Reactivity

- The carboxylic acid group in all analogs enhances aqueous solubility, but substituents like pyridine or trifluoromethyl groups (e.g., 406476-31-1) reduce solubility in nonpolar solvents .

- The ethoxycarbonyl analog (C₉H₁₅NO₄) exhibits lower polarity, making it more suitable for lipid membrane penetration in pharmacokinetic studies .

生物活性

1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic acid (CAS Number: 926214-32-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₁H₁₇NO₄

- Molecular Weight : 227.26 g/mol

- Structure : The compound features a piperidine ring with a tetrahydrofuran carbonyl substituent, which may influence its biological interactions.

Research indicates that compounds similar to this compound may interact with various biological targets:

- Enzyme Inhibition : Compounds in the piperidine family often exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission. Inhibiting these enzymes can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .

- Anti-inflammatory Activity : Similar compounds have shown the ability to inhibit pro-inflammatory pathways, including the NF-κB signaling pathway. This inhibition can lead to reduced production of inflammatory cytokines and mediators, suggesting potential applications in treating inflammatory disorders .

- Neuroprotective Effects : Some studies have indicated that derivatives of this compound may protect neuronal cells from oxidative stress and apoptosis, contributing to their potential use in neurodegenerative diseases .

Biological Activity Data

Case Studies

- Study on Neuroprotective Properties :

-

AChE Inhibition Study :

- Another investigation focused on the AChE inhibitory activity of various piperidine derivatives, including this compound. The findings demonstrated that these compounds could effectively inhibit AChE activity, enhancing acetylcholine levels in synaptic clefts and improving cognitive function in animal models .

常见问题

Q. Key Modifications :

- Replace the tetrahydrofuran ring with a morpholine moiety to reduce CYP450-mediated oxidation.

- Introduce methyl groups at the piperidine 4-position to sterically shield the carboxylic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。